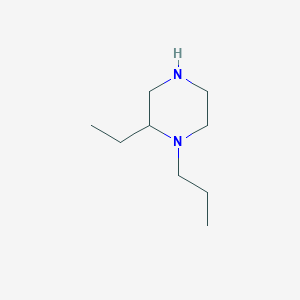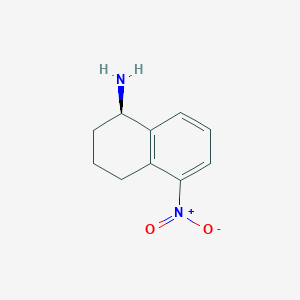![molecular formula C11H10ClNO2 B13203612 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)
6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chlorine atom at the 6th position of the indole ring, and a spiro connection between the indole and oxolane rings. The molecular formula of this compound is C11H12ClNO, and it has a molecular weight of 209.67 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one typically involves the reaction of indole derivatives with suitable reagents to form the spirocyclic structure. One common method involves the use of cyclization reactions where the indole ring is fused with an oxolane ring under specific conditions. For example, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired spirocyclic indole .
Industrial Production Methods
Industrial production of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
化学反应分析
Types of Reactions
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
科学研究应用
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
6-Chloroindole: Similar in structure but lacks the spirocyclic oxolane ring.
1,2-Dihydrospiro[indole-3,3’-oxolane]: Similar but without the chlorine atom at the 6th position.
6-Bromo-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one: Similar but with a bromine atom instead of chlorine.
Uniqueness
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one is unique due to its specific spirocyclic structure and the presence of a chlorine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C11H10ClNO2 |
|---|---|
分子量 |
223.65 g/mol |
IUPAC 名称 |
6-chlorospiro[1H-indole-3,3'-oxolane]-2-one |
InChI |
InChI=1S/C11H10ClNO2/c12-7-1-2-8-9(5-7)13-10(14)11(8)3-4-15-6-11/h1-2,5H,3-4,6H2,(H,13,14) |
InChI 键 |
NAYLSHLEFHKBKF-UHFFFAOYSA-N |
规范 SMILES |
C1COCC12C3=C(C=C(C=C3)Cl)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


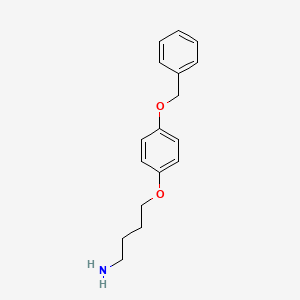
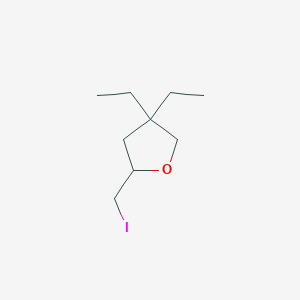
![2-[(Benzylcarbamoyl)oxy]acetic acid](/img/structure/B13203542.png)
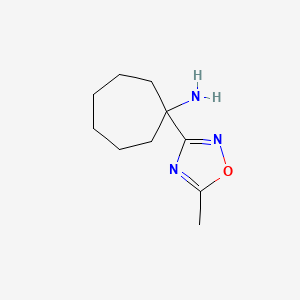
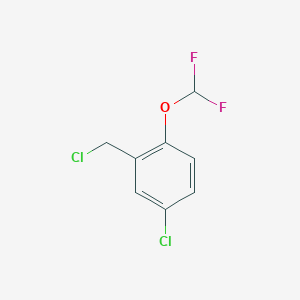
![N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B13203547.png)

![{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13203558.png)
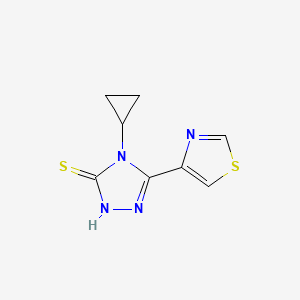
![3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B13203568.png)
![2,4-Diethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13203572.png)

